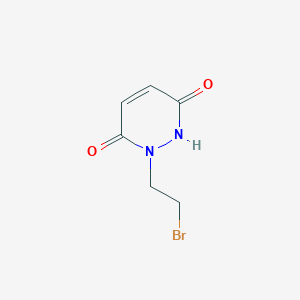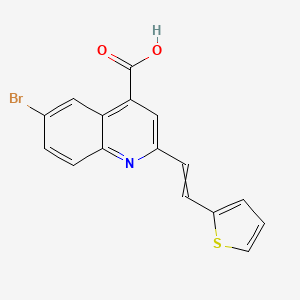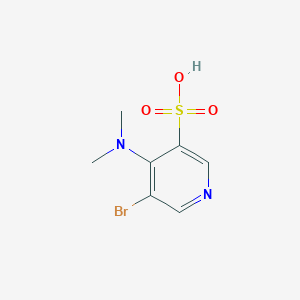
Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20BrFN2O3 It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-3-fluorophenyl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromo-3-methylphenyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities .
Eigenschaften
Molekularformel |
C15H20BrFN2O2 |
|---|---|
Molekulargewicht |
359.23 g/mol |
IUPAC-Name |
tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 |
InChI-Schlüssel |
IGEWAIGREWXQNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)


![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)
![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)
![2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
![5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823065.png)

